FG-2216

Erythropoiesis HIF Pathway Pharmacodynamics

FG-2216 is a well-characterized, orally bioavailable HIF-PHD inhibitor, essential as a positive control for EPO induction studies. Its documented 82- to 309-fold EPO induction in primates and 14.5-fold increase in anephric patients provides a robust benchmark for validating novel erythropoiesis-stimulating agents. Leverage its known human PK (t½ ~14 h) for PK/PD modeling. Not for clinical use.

Molecular Formula C12H9ClN2O4
Molecular Weight 280.66 g/mol
CAS No. 223387-75-5
Cat. No. B1672656
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFG-2216
CAS223387-75-5
Synonyms2-(1-chloro-4-hydroxyisoquinoline-3-carboxamido)acetate
2-(1-chloro-4-hydroxyisoquinoline-3-carboxamido)acetic acid
Molecular FormulaC12H9ClN2O4
Molecular Weight280.66 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=C(N=C2Cl)C(=O)NCC(=O)O)O
InChIInChI=1S/C12H9ClN2O4/c13-11-7-4-2-1-3-6(7)10(18)9(15-11)12(19)14-5-8(16)17/h1-4,18H,5H2,(H,14,19)(H,16,17)
InChIKeyOUQVKRKGTAUJQA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





FG-2216 (CAS 223387-75-5) for Scientific Research and Early-Stage Anemia Studies


FG-2216 (also known as YM-311, IOX3) is an orally active small molecule inhibitor of Hypoxia-Inducible Factor (HIF) prolyl hydroxylase (PHD) . It is a well-characterized first-generation compound in this class, notable for having advanced to Phase 2 clinical trials [1]. By inhibiting PHD enzymes, FG-2216 stabilizes HIF transcription factors, which in turn stimulates the production of endogenous erythropoietin (EPO) and regulates genes involved in iron metabolism . Its molecular formula is C12H9ClN2O4 [2].

The Critical Differentiators of FG-2216: Why It Remains a Key Research Tool in HIF-PHD Inhibition


FG-2216 is not interchangeable with newer, clinically successful PHD inhibitors like roxadustat or more selective probes like IOX2. While its clinical development was halted, FG-2216 provides a unique and well-documented data package in non-human primates and human subjects, including anephric patients, that is not replicated in the published literature for many other analogs [1]. Its combination of oral bioavailability, extensive in vivo characterization, and a clear but manageable safety profile makes it an essential control compound or model molecule for studying HIF pathway activation and for validating the pharmacology of next-generation inhibitors .

Head-to-Head Comparison: Evidence-Based Rationale for Selecting FG-2216


In Vivo EPO Induction: FG-2216 vs. Roxadustat

FG-2216 demonstrates a substantially greater magnitude of EPO induction in vivo compared to the later-generation, clinically approved drug roxadustat. In rhesus macaques, a single 60 mg/kg oral dose of FG-2216 induced an 82- to 309-fold increase in circulating EPO [1]. In contrast, roxadustat treatment in an ischemia-reperfusion injury model resulted in only a 9-fold increase in EPO production [2]. This highlights FG-2216's potent ability to activate the HIF pathway, making it a benchmark for maximal pharmacological response.

Erythropoiesis HIF Pathway Pharmacodynamics Anemia

Clinical Activity in Anephric Patients: A Unique Dataset

FG-2216 has a unique clinical dataset demonstrating its ability to stimulate EPO production in anephric patients (those without kidneys), providing definitive evidence for extrarenal EPO induction. In a Phase 1 study, FG-2216 increased plasma EPO levels by 14.5-fold in anephric hemodialysis patients, 30.8-fold in HD patients with kidneys, and 12.7-fold in healthy volunteers [1]. This specific dataset, proving the kidney is not the sole source of drug-induced EPO, is not available in the primary literature for many other PHD inhibitors.

Clinical Pharmacology End-Stage Renal Disease EPO Production

Oral Bioavailability and Human Pharmacokinetic Profile

FG-2216 is orally bioavailable with a well-defined human pharmacokinetic (PK) profile that supports its use as a reference oral PHD inhibitor. In healthy volunteers, FG-2216 showed dose-dependent serum levels and was eliminated with a half-life of approximately 14 hours [1]. A minimum effective dose for EPO elevation was 6 mg/kg [1]. In comparison, the newer pan-PHD inhibitor roxadustat has a shorter reported half-life of 9.6–12 hours [2]. This longer half-life may confer different dosing advantages in preclinical study design.

Pharmacokinetics ADME Oral Dosing

Mechanism-Specific Selectivity and Off-Target Profile Context

FG-2216 is a potent inhibitor of PHD2 with an IC50 of 3.9 µM . In the broader context of the PHD inhibitor class, it is a pan-PHD inhibitor (targeting PHD1-3) [1]. This contrasts with the highly selective probe compound IOX2, which has a 21 nM IC50 for PHD2 and >100-fold selectivity over related enzymes , or molidustat, which has a 280 nM IC50 for PHD2 [2]. FG-2216's moderate potency and pan-PHD activity make it a more 'pharmacological' tool, representing the first wave of clinical compounds, whereas IOX2 is a more 'chemical biology' tool for specifically probing PHD2 function.

Selectivity PHD Isoforms Mechanism of Action

Well-Characterized Safety Profile Informing Preclinical Study Design

FG-2216's clinical development provides a clear and well-documented safety profile that is invaluable for designing toxicology studies and understanding the liabilities of first-generation HIF-PH inhibitors. The compound's development was halted after a case of fulminant hepatitis was reported in a Phase 2 trial [1]. Although the adverse event was later declared unrelated to the drug [1], no further clinical studies were reported. This known safety signal stands in contrast to the approved drug roxadustat, for which major adverse reactions include common and less severe issues such as diarrhea, vomiting, and peripheral edema [2].

Safety Pharmacology Toxicology Clinical Trial

Validated Research Applications for FG-2216 Based on Quantitative Evidence


Benchmark Positive Control for Maximal EPO Induction In Vivo

Use FG-2216 as a positive control in animal models to establish the maximum potential for stimulating the HIF-EPO axis. Its demonstrated 82- to 309-fold induction of EPO in rhesus macaques [1] sets a high benchmark, allowing researchers to compare the efficacy of novel erythropoiesis-stimulating agents.

Investigating Extrarenal EPO Production

Employ FG-2216 in studies requiring a well-documented pharmacological tool that definitively stimulates EPO from non-renal tissues. The 14.5-fold increase in EPO observed in anephric patients [1] provides a robust, clinically validated rationale for its use in exploring the role and regulation of extrarenal EPO.

Reference Compound for HIF-PHD Hepatotoxicity Screening

Utilize FG-2216 as a reference standard in assays designed to detect or understand hepatotoxic potential of novel HIF-PHD inhibitors. Its well-documented association with a case of fulminant hepatitis [1], even if later deemed unrelated, makes it a critical benchmark for screening new chemical entities in this class.

Oral Formulation Development and PK/PD Modeling

Leverage the published human pharmacokinetic profile of FG-2216 (half-life ~14 hr, minimum effective dose 6 mg/kg) [1] as a starting point for developing and validating PK/PD models for other orally bioavailable PHD inhibitors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for FG-2216

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.